molecular formula C10H20ClN3OSi2 B15063152 5-Chloro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine CAS No. 111878-22-9

5-Chloro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine

Cat. No.: B15063152
CAS No.: 111878-22-9
M. Wt: 289.91 g/mol
InChI Key: DZHNSZGPTYNMFY-UHFFFAOYSA-N
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Description

5-Chloro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine substituent at position 5 and two trimethylsilyl (TMS) groups: one on the amine at position 4 (N-TMS) and another as a silyl ether at position 2 (O-TMS).

Molecular Formula: C₁₀H₂₀ClN₃OSi₂
Molecular Weight: 318.93 g/mol
Key Features:

  • Chlorine at position 5: Enhances electrophilicity for nucleophilic substitution reactions.
  • Dual TMS groups: Increase steric bulk and reduce polarity, favoring applications in hydrophobic environments.

Properties

CAS No.

111878-22-9

Molecular Formula

C10H20ClN3OSi2

Molecular Weight

289.91 g/mol

IUPAC Name

5-chloro-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine

InChI

InChI=1S/C10H20ClN3OSi2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3,(H,12,13,14)

InChI Key

DZHNSZGPTYNMFY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC(=NC=C1Cl)O[Si](C)(C)C

Origin of Product

United States

Biological Activity

5-Chloro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine (CAS: 111878-22-9) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10_{10}H19_{19}ClN2_2O2_2Si$$_2)
  • Molecular Weight : 290.894 g/mol

The structure includes a chlorinated pyrimidine ring with two trimethylsilyl groups, which enhance its solubility and stability in various solvents.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity, particularly against viral infections. For instance, studies involving pyrimidine derivatives have shown inhibition of viral replication through interference with nucleic acid synthesis pathways. The mechanism often involves the inhibition of enzymes crucial for viral replication, such as polymerases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of pyrimidine exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Inhibition Studies :
    • A recent study demonstrated that a series of pyrimidine derivatives, including those structurally related to this compound, were screened for their inhibitory effects on purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. The strongest inhibitors exhibited IC50_{50} values in the low nanomolar range, indicating potent biological activity (Table 1).
    CompoundIC50_{50} (nM)Selectivity
    Compound A19High
    Compound B4Very High
  • Toxicity Assessments :
    • Toxicity studies conducted on various cell lines have shown that while these compounds are effective against target pathogens, they exhibit low cytotoxicity towards non-target human cells. For example, selectivity indices calculated for T-cell malignancies indicated significant therapeutic windows for these compounds.
  • Synthesis and Characterization :
    • The synthesis of this compound involves multi-step reactions starting from commercially available pyrimidines. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Substituent Effects at Position 5

  • 5-Methyl-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine ():

    • Substituent: Methyl at position 5 (vs. chlorine in the target compound).
    • Impact: The methyl group reduces electrophilicity, making the compound less reactive in substitution reactions. This derivative is primarily used as a protected intermediate in nucleotide synthesis .
  • 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (): Substituents: Chlorine at position 5, methyl at position 6, and phenethyl/pyridinyl groups. Impact: The pyridinyl and phenethyl groups enable π-π stacking and hydrophobic interactions, enhancing binding to enzymes like methionine aminopeptidases. The chlorine at position 5 contributes to its role as a metalloenzyme inhibitor .

Variations in the 4-Amino Group

  • 2,5-Dichloro-N-phenylpyrimidin-4-amine ():

    • Substituent: Phenyl group on the amine (vs. TMS in the target compound).
    • Impact: The phenyl group provides moderate lipophilicity but lacks the steric protection of TMS. This compound is a precursor in the synthesis of histone deacetylase inhibitors, where the phenyl group participates in aromatic interactions .
  • HNPC-A9229 (5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) ():

    • Substituent: A bulky pyridinyloxy-propan-2-yl group.
    • Impact: This derivative exhibits potent fungicidal activity (EC₅₀ = 0.16 mg/L against Puccinia sorghi), attributed to the difluoromethyl and pyridinyloxy groups, which enhance target binding and resistance to metabolic degradation. The absence of silyl groups increases polarity, improving water solubility for agricultural applications .

Heterocyclic and Silyl Modifications

  • 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ():

    • Substituent: Pyrazole ring at position 2.
    • Impact: The pyrazole enables hydrogen bonding with biological targets, such as kinases. However, the lack of silyl groups reduces lipophilicity, limiting blood-brain barrier penetration .
  • 5-Chloro-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrimidin-4-amine ():

    • Substituent: Tetrahydro-2H-pyran-4-ylmethyl group.
    • Impact: The tetrahydropyran moiety introduces stereochemical complexity, enhancing selectivity for neurological targets. The absence of TMS groups increases solubility but reduces metabolic stability .

Data Table: Comparative Analysis of Pyrimidin-4-amine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications Notable Features
Target Compound 5-Cl, 4-N-TMS, 2-O-TMS 318.93 Intermediate, Protected ligand High lipophilicity, Steric protection
5-Methyl-TMS analogue () 5-Me, 4-N-TMS, 2-O-TMS 303.02 Nucleotide synthesis Reduced electrophilicity
HNPC-A9229 () 5-Cl, 6-CF₂H, 4-N-(pyridinyloxy) 368.77 Fungicide EC₅₀ = 0.16 mg/L, Low mammalian toxicity
5-Chloro-6-methyl-N-phenethyl () 5-Cl, 6-Me, 2-pyridinyl 324.81 Enzyme inhibition Binds methionine aminopeptidases
4-Chloro-N-(1-methylpyrazol-4-yl) () 4-Cl, 2-N-pyrazole 209.63 Kinase inhibition Hydrogen-bonding capability

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